molecular formula C10H10BrNS B14271385 Thiazole, 4-(bromomethyl)-4,5-dihydro-2-phenyl- CAS No. 173417-56-6

Thiazole, 4-(bromomethyl)-4,5-dihydro-2-phenyl-

Cat. No.: B14271385
CAS No.: 173417-56-6
M. Wt: 256.16 g/mol
InChI Key: QDNFMDUAYMAKJQ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)thiazole: is a five-membered heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. The thiazole moiety has been an essential building block in medicinal chemistry for many decades. Its aromaticity allows π electrons to move freely, rendering it reactive at various positions. When introduced into physiological systems, this compound can interact unpredictably, influencing biochemical pathways, enzymes, and receptors .

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to 4-(Bromomethyl)thiazole. One common method involves the bromination of 2-methylthiazole using bromine or a brominating agent. The resulting 2-bromo-4-methylthiazole can then undergo further alkylation with formaldehyde to yield 4-(Bromomethyl)thiazole.

Reaction Conditions::
  • Bromination: Typically carried out using bromine or N-bromosuccinimide (NBS) in a suitable solvent.
  • Alkylation: Formaldehyde (or paraformaldehyde) serves as the alkylating agent, often in the presence of a base.

Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of reaction conditions ensures high yields and purity.

Chemical Reactions Analysis

Reactivity::

    Nucleophilic Substitution: The bromine atom in 4-(Bromomethyl)thiazole can undergo nucleophilic substitution reactions.

    Oxidation/Reduction: Depending on reaction conditions, the compound may participate in oxidation or reduction processes.

Common Reagents::

    Bromine (Br₂): Used for bromination.

    Formaldehyde (HCHO): Alkylating agent.

    Base (e.g., NaOH): Facilitates alkylation.

Major Products:: The primary product is 4-(Bromomethyl)thiazole itself. Further functionalization can yield derivatives with varied properties.

Scientific Research Applications

Mechanism of Action

The exact mechanism by which 4-(Bromomethyl)thiazole exerts its effects depends on the specific context. It may interact with cellular targets, alter signaling pathways, or affect enzyme activity.

Comparison with Similar Compounds

While 4-(Bromomethyl)thiazole is unique due to its bromomethyl substituent, other thiazole derivatives exist. Notable examples include 2-bromo-thiazole and ethyl-4-(bromomethyl)-2-(2-pyridyl)thiazole-5-carboxylate .

Properties

CAS No.

173417-56-6

Molecular Formula

C10H10BrNS

Molecular Weight

256.16 g/mol

IUPAC Name

4-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C10H10BrNS/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

QDNFMDUAYMAKJQ-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(S1)C2=CC=CC=C2)CBr

Origin of Product

United States

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